molecular formula C10H7BrN2O B1513317 6-Bromoquinoline-3-carboxamide CAS No. 1296950-96-3

6-Bromoquinoline-3-carboxamide

Cat. No.: B1513317
CAS No.: 1296950-96-3
M. Wt: 251.08 g/mol
InChI Key: DKTGQKFNZHZSQH-UHFFFAOYSA-N
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Description

6-Bromoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Bromoquinoline-3-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinoline-3-carboxamides, including this compound, have been shown to interact with the aryl hydrocarbon receptor, which is involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . Additionally, these compounds can modulate the activity of natural killer cells by upregulating the expression of DNAX accessory molecule-1 (DNAM-1) on their surface . This interaction enhances the cytotoxicity of natural killer cells against tumor cells and augments their immunoregulatory functions.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, quinoline-3-carboxamides, such as this compound, can modulate the immune response by interacting with dendritic cells and natural killer cells . This interaction leads to the suppression of central nervous system autoimmunity and reduces tumor cell metastasis . Furthermore, these compounds have been shown to reverse established fibrosis in liver cells by reducing inflammation and the activation of disease-promoting cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the aryl hydrocarbon receptor, leading to the activation of natural killer cells and the upregulation of DNAX accessory molecule-1 (DNAM-1) on their surface . This activation enhances the cytotoxicity of natural killer cells against tumor cells and improves their immunoregulatory functions. Additionally, this compound can inhibit the activity of certain enzymes, such as the ATM kinase, which is involved in the DNA damage response pathway . This inhibition can sensitize cancer cells to DNA-damaging therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that quinoline-3-carboxamides, including this compound, can maintain their immunomodulatory and anti-tumor effects over extended periods . The stability of the compound in different experimental conditions needs to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that quinoline-3-carboxamides, such as this compound, exhibit dose-dependent effects on inflammation and fibrosis . At lower doses, these compounds can reduce inflammation and reverse fibrosis, while higher doses may lead to toxic or adverse effects. For instance, in a mouse model of liver fibrosis, treatment with a quinoline-3-carboxamide significantly reduced inflammation and fibrosis at a daily dose of 25 mg/kg body weight .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism. For example, quinoline-3-carboxamides have been shown to inhibit the ATM kinase, a key mediator of the DNA damage response pathway . This inhibition can affect the metabolic flux and levels of metabolites involved in DNA repair and cell survival. Additionally, the compound’s interaction with the aryl hydrocarbon receptor can influence the metabolism of xenobiotics and endogenous compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes and distributed to various cellular compartments. Quinoline-3-carboxamides, including this compound, may interact with transporters and binding proteins that facilitate their uptake and distribution . The localization and accumulation of the compound in specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoline-3-carboxamides have been shown to localize to the nucleus, where they can interact with DNA and modulate gene expression . The subcellular localization of this compound can influence its ability to inhibit enzymes, such as the ATM kinase, and affect cellular processes involved in DNA repair and cell survival .

Properties

IUPAC Name

6-bromoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-8-1-2-9-6(4-8)3-7(5-13-9)10(12)14/h1-5H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTGQKFNZHZSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856849
Record name 6-Bromoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296950-96-3
Record name 6-Bromoquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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